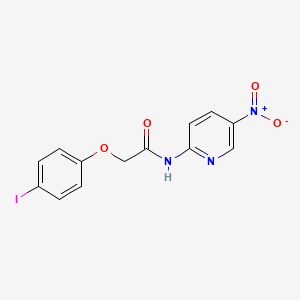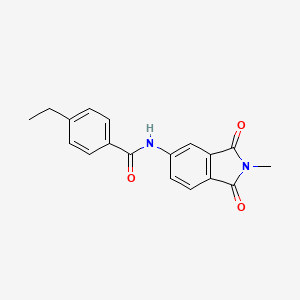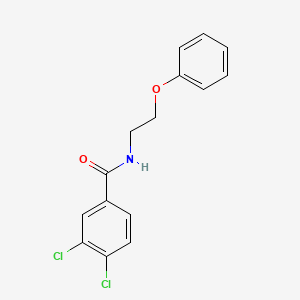![molecular formula C21H24N2O4 B4408922 4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl propionate](/img/structure/B4408922.png)
4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl propionate
Vue d'ensemble
Description
4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl propionate, also known as MP-10, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl propionate works by inhibiting the reuptake of serotonin, a neurotransmitter that regulates mood, appetite, and sleep. By increasing the levels of serotonin in the brain, this compound can improve mood and reduce symptoms of depression and anxiety. Additionally, this compound's partial agonist activity at the 5-HT1A receptor can further enhance the antidepressant effects of the drug.
Biochemical and physiological effects:
This compound's effects on the brain and body are complex and multifaceted. In addition to its antidepressant effects, this compound has been shown to modulate the activity of various neurotransmitter systems, including dopamine, norepinephrine, and glutamate. It has also been shown to affect neuroplasticity, or the brain's ability to adapt and change in response to environmental stimuli.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl propionate for lab experiments is its selectivity for the serotonin transporter and 5-HT1A receptor, which allows researchers to study the specific effects of serotonin modulation on the brain and behavior. However, the complex nature of this compound's effects on multiple neurotransmitter systems and neuroplasticity can make it difficult to isolate the drug's effects on a single system or pathway.
Orientations Futures
There are several potential future directions for research on 4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl propionate. One area of interest is the drug's potential use in combination with other antidepressants or mood stabilizers to enhance their efficacy. Another area of interest is the development of more selective and potent analogs of this compound that can target specific serotonin receptor subtypes or other neurotransmitter systems. Finally, further research is needed to fully understand the long-term effects of this compound on the brain and body, particularly in regards to neuroplasticity and the risk of addiction or other adverse effects.
Applications De Recherche Scientifique
4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl propionate has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. It has been shown to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the serotonin 5-HT1A receptor, both of which are involved in the regulation of mood and behavior.
Propriétés
IUPAC Name |
[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-3-20(24)27-17-10-8-16(9-11-17)21(25)23-14-12-22(13-15-23)18-6-4-5-7-19(18)26-2/h4-11H,3,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWWIPZQBHYLTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{3-[4-(allyloxy)phenoxy]propyl}morpholine hydrochloride](/img/structure/B4408846.png)

![N-(4-acetylphenyl)-2-[(2-cyanophenyl)thio]benzamide](/img/structure/B4408856.png)
![N-(tert-butyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4408859.png)
![N-{3-[(4-ethylbenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B4408862.png)
![2,4-dimethoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4408865.png)
![2-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-phenylacetamide](/img/structure/B4408875.png)
![4-{4-[4-(allyloxy)phenoxy]butyl}morpholine hydrochloride](/img/structure/B4408881.png)

![9-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-2,3,4,5,6,7,8,9-octahydro-1H-carbazole](/img/structure/B4408899.png)

![4-{[(4-bromo-2-fluorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4408938.png)
![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4408945.png)
![2,6-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4408950.png)